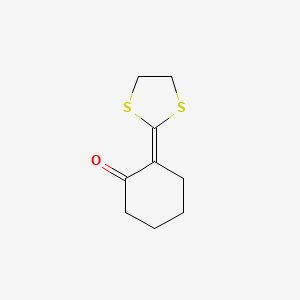

2-(1,3-Dithiolan-2-ylidene)cyclohexanone

CAS No.: 50590-74-4

Cat. No.: VC18615475

Molecular Formula: C9H12OS2

Molecular Weight: 200.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50590-74-4 |

|---|---|

| Molecular Formula | C9H12OS2 |

| Molecular Weight | 200.3 g/mol |

| IUPAC Name | 2-(1,3-dithiolan-2-ylidene)cyclohexan-1-one |

| Standard InChI | InChI=1S/C9H12OS2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H2 |

| Standard InChI Key | MISXBSXTXGFHJF-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(=O)C(=C2SCCS2)C1 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(1,3-Dithiolan-2-ylidene)cyclohexanone features a cyclohexanone ring (a six-membered carbon ring with a ketone group) conjugated to a 1,3-dithiolane moiety (a five-membered ring containing two sulfur atoms at positions 1 and 3). The ylidene group () introduces planarity and electron delocalization, influencing its reactivity and spectral properties .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 200.3 g/mol | |

| Exact Mass | 200.032 g/mol | |

| Topological Polar Surface Area | 84.7 Ų | |

| LogP (Partition Coefficient) | 2.76 | |

| CAS Registry Number | 50590-74-4 |

The compound’s SMILES notation () and InChIKey (MISXBSXTXGFHJF-UHFFFAOYSA-N) provide unambiguous identifiers for database searches .

Synthesis and Reaction Pathways

Conventional Synthesis Methods

The compound is typically synthesized via cyclocondensation reactions involving ketones and sulfur-containing reagents. One approach involves:

-

Reaction of cyclohexanone derivatives with carbon disulfide () under basic conditions to form intermediate dithiocarbamates.

-

Ring-closure with halogenated alkanes (e.g., 1,1,1-trichloroethane) to yield the 1,3-dithiolane ring .

For example, in a protocol adapted from EP0062118A1, diisopropyl malonate reacts with and 1,1,1-trichloroethane in dimethylsulfoxide (DMSO) with potassium hydroxide, yielding dithiolan-ylidene derivatives after extraction and crystallization .

Table 2: Representative Synthesis Conditions

| Reactant | Solvent | Catalyst | Temperature | Yield |

|---|---|---|---|---|

| Cyclohexanone derivative | DMSO | KOH | 75°C | 70% |

| Carbon disulfide | Chlorobenzene | HBF₄·Et₂O | 80°C | 85% |

Side Reactions and Byproducts

Cyclization side reactions are common. For instance, 5-(4-nitrophenyl)-1,3,4-oxadiazoles may form if secondary halides (e.g., isopropyl iodide) are used, as observed in analogous syntheses .

Applications in Pharmaceutical Chemistry

Tuberculostatic Activity

2-(1,3-Dithiolan-2-ylidene)cyclohexanone derivatives exhibit antimycobacterial activity against Mycobacterium tuberculosis. In vitro studies demonstrate minimum inhibitory concentrations (MICs) as low as 6.2–12.5 μg/cm³ against drug-sensitive strains (H37Rv) and 25 μg/cm³ against resistant strains (210) . The mechanism likely involves disruption of mycobacterial cell wall synthesis via thiol-mediated interactions.

Structure-Activity Relationships (SAR)

-

Electron-withdrawing groups (e.g., nitro substituents) enhance activity by increasing electrophilicity at the dithiolane ring.

-

Alkyl chain length on sulfur atoms modulates lipid solubility and membrane permeability .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR)

-

¹H NMR:

-

¹³C NMR:

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Recent efforts focus on enantioselective synthesis using chiral catalysts to access optically active derivatives for targeted drug delivery .

Materials Science Applications

The compound’s conjugated system shows promise in organic electronics, particularly as a building block for charge-transport materials in organic light-emitting diodes (OLEDs) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume